3-Chloro-5-hydrazinylpyridine
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Overview
Description
3-Chloro-5-hydrazinylpyridine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is a pyridine derivative that contains both a chlorine atom and a hydrazine group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hydrazinylpyridine typically involves the reaction of 2,3-dichloropyridine with hydrazine hydrate. The process includes the following steps :
Mixing: 2,3-dichloropyridine is mixed with hydrazine hydrate.
Reflux Reaction: The mixture is subjected to a reflux reaction in the presence of a polar solvent such as methanol, ethanol, dimethylformamide, or tetrahydrofuran for 4-8 hours.
Cooling and Filtration: After the reaction, the mixture is cooled to room temperature and vacuum filtered to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and reduce costs. These methods often involve the use of high-yield synthesis techniques and efficient reaction conditions to ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-hydrazinylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of different derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
3-Chloro-5-hydrazinylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound inhibits bacterial growth by interfering with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydrazinopyridine: This compound is similar in structure but has the chlorine atom in a different position on the pyridine ring.
5-Chloro-3-fluoro-2-hydrazinylpyridine: This compound contains both chlorine and fluorine atoms, offering different chemical properties.
Uniqueness
3-Chloro-5-hydrazinylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H6ClN3 |
---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
(5-chloropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C5H6ClN3/c6-4-1-5(9-7)3-8-2-4/h1-3,9H,7H2 |
InChI Key |
AANYXDQQFJFCPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)NN |
Origin of Product |
United States |
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